Cas no 40086-66-6 (2-bromo-1-(pyridin-2-yl)ethan-1-one)
2-bromo-1-(pyridin-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(pyridin-2-yl)ethanone
- 2-Bromo-1-(pyridin-2-yl)ethan-1-one
- 2-bromo-1-(2-pyridinyl)Ethanone
- 2-Bromo-1-Pyridin-2-ylethanone
- C7H6BrNO
- 2-bromo-1-(2-pyridyl)-ethanone
- AS-76075
- BDBM50119689
- PD140510
- EN300-96986
- bromoacetylpyridine
- AM100776
- AM-866/25016009
- SCHEMBL504833
- CS-0452146
- 2-(Bromoacetyl)pyridine
- FT-0651824
- 2-Bromo-1-(2-pyridyl)ethanone
- DNPMOGQMEOPVNT-UHFFFAOYSA-N
- S10662
- CHEMBL102443
- 2-Bromo-1-pyridin-2-yl-ethanone
- SY226653
- Ethanone, 2-bromo-1-(2-pyridinyl)-
- AKOS002663346
- 40086-66-6
- DTXSID70193135
- 2-bromoacetylpyridine
- MFCD06253790
- 2-Bromoacetamidopyridine
- AB23665
- DTXCID80115626
- DB-069942
- 2-bromo-1-(pyridin-2-yl)ethan-1-one
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- MDL: MFCD06253790
- Inchi: 1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2
- InChI Key: DNPMOGQMEOPVNT-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=CN=1)=O
Computed Properties
- Exact Mass: 198.96300
- Monoisotopic Mass: 198.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Boiling Point: 249.1℃ at 760 mmHg
- PSA: 29.96000
- LogP: 1.65920
2-bromo-1-(pyridin-2-yl)ethan-1-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-1-(pyridin-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17522-250 MG |
2-bromo-1-(pyridin-2-yl)ethan-1-one |
40086-66-6 | 95% | 250MG |
¥ 2,402.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17522-500 MG |
2-bromo-1-(pyridin-2-yl)ethan-1-one |
40086-66-6 | 95% | 500MG |
¥ 3,201.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17522-1 G |
2-bromo-1-(pyridin-2-yl)ethan-1-one |
40086-66-6 | 95% | 1g |
¥ 4,006.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17522-5-1 G |
2-bromo-1-(pyridin-2-yl)ethan-1-one |
40086-66-6 | 88% | 1g |
¥ 528.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17522-5-5 G |
2-bromo-1-(pyridin-2-yl)ethan-1-one |
40086-66-6 | 88% | 5g |
¥ 1,584.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17522-5-10 G |
2-bromo-1-(pyridin-2-yl)ethan-1-one |
40086-66-6 | 88% | 10g |
¥ 2,772.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17522-5-25 G |
2-bromo-1-(pyridin-2-yl)ethan-1-one |
40086-66-6 | 88% | 25g |
¥ 5,280.00 | 2021-05-07 | |
| Alichem | A029183776-1g |
2-Bromo-1-(pyridin-2-yl)ethanone |
40086-66-6 | 95% | 1g |
$311.08 | 2023-09-02 | |
| TRC | B284280-1g |
2-Bromo-1-pyridin-2-yl-ethanone |
40086-66-6 | 1g |
$ 300.00 | 2022-06-07 | ||
| TRC | B284280-2.5g |
2-Bromo-1-pyridin-2-yl-ethanone |
40086-66-6 | 2.5g |
$ 470.00 | 2022-06-07 |
2-bromo-1-(pyridin-2-yl)ethan-1-one Suppliers
2-bromo-1-(pyridin-2-yl)ethan-1-one Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-bromo-1-(pyridin-2-yl)ethan-1-one
Introduction to 2-bromo-1-(pyridin-2-yl)ethan-1-one (CAS No. 40086-66-6)
2-bromo-1-(pyridin-2-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 40086-66-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone derivative features a brominated pyridine ring linked to an acetyl group, making it a versatile intermediate in synthetic chemistry and drug development. Its unique structural properties have garnered attention for its potential applications in medicinal chemistry, particularly in the design of novel bioactive molecules.
The compound’s molecular structure consists of a bromine substituent at the 2-position of a pyridine ring, which is further connected to an ethyl ketone moiety. This configuration allows for diverse chemical modifications, enabling researchers to explore its reactivity in various synthetic pathways. The presence of both electron-withdrawing and electron-donating groups makes 2-bromo-1-(pyridin-2-yl)ethan-1-one a valuable building block for constructing more complex pharmacophores.
In recent years, the interest in 2-bromo-pyridine derivatives has surged due to their broad spectrum of biological activities. These derivatives have been extensively studied for their potential roles as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The bromine atom in CAS No. 40086-66-6 enhances its utility as a synthetic handle, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon and carbon-nitrogen bonds.
One of the most compelling aspects of 2-bromo-1-(pyridin-2-yl)ethan-1-one is its application in the development of small-molecule inhibitors targeting various biological pathways. For instance, pyridine-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer metabolism. Recent studies have highlighted the role of bromo-pyridine ketones in modulating signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival. The acetyl group in this compound can be further functionalized to introduce additional pharmacological properties, enhancing its therapeutic potential.
The synthesis of CAS No. 40086-66-6 typically involves bromination of pyridine derivatives followed by condensation with appropriate carbonyl precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it readily accessible for research purposes. Researchers have also explored catalytic systems that minimize side reactions, improving the overall yield and purity of the final product.
From a computational chemistry perspective, the electronic properties of 2-bromo-1-(pyridin-2-yl)ethan-1-one have been thoroughly investigated using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into its reactivity and interaction with biological targets. The optimized molecular structure helps predict binding affinities and selectivity profiles, which are critical parameters in drug design.
The pharmaceutical industry has been particularly keen on exploring pyridine-based scaffolds due to their favorable pharmacokinetic properties. Compounds like CAS No. 40086-66-6 serve as key precursors for synthesizing molecules that exhibit high affinity for specific receptors or enzymes. For example, derivatives of this compound have been reported to exhibit anti-inflammatory, antiviral, and antimicrobial activities, underscoring their versatility.
In conclusion, 2-bromo-1-(pyridin-2-yl)ethan-1-one (CAS No. 40086-66-6) represents a cornerstone in modern synthetic and medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel therapeutic agents. As scientific understanding progresses, further applications of this compound are expected to emerge, reinforcing its importance in the chemical biology landscape.
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